molecular formula C19H22N4O5 B1236653 Tmsx C-11

Tmsx C-11

Cat. No.: B1236653
M. Wt: 385.4 g/mol
InChI Key: KIAYWZXEAJWSGJ-NWHGENIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tmsx C-11 involves the methylation of its demethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The process typically includes the following steps :

    Preparation of the Demethyl Precursor: The demethyl precursor is synthesized through a series of organic reactions, including alkylation and esterification.

    Radiolabeling: The demethyl precursor is then methylated using [11C]methyl iodide or [11C]methyl triflate under controlled conditions to produce this compound.

    Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound .

Chemical Reactions Analysis

Types of Reactions

Tmsx C-11 primarily undergoes binding reactions with adenosine A2A receptors. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as [11C]methyl iodide or [11C]methyl triflate for the radiolabeling step. The reactions are carried out under controlled temperature and pressure conditions to ensure the stability of the radiolabeled compound .

Major Products Formed

The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. No significant by-products are typically formed under the optimized reaction conditions .

Scientific Research Applications

Tmsx C-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: Used as a radioligand in PET imaging to study the distribution and density of adenosine A2A receptors in various tissues.

    Biology: Helps in understanding the role of adenosine A2A receptors in physiological and pathological processes.

    Medicine: Used in clinical studies to investigate the involvement of adenosine A2A receptors in diseases such as Parkinson’s disease and myocardial ischemia.

    Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting adenosine A2A receptors.

Mechanism of Action

Tmsx C-11 exerts its effects by selectively binding to adenosine A2A receptors. These receptors are positively coupled to adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels upon activation. The binding of this compound to these receptors allows for the visualization of receptor distribution and density using PET imaging .

Properties

Molecular Formula

C19H22N4O5

Molecular Weight

385.4 g/mol

IUPAC Name

1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione

InChI

InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+/i1-1

InChI Key

KIAYWZXEAJWSGJ-NWHGENIKSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)[11CH3]

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC

Synonyms

(11C)KF18446
(11C)TMSX
7-methyl-(11C)-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine
KF 18446
KF-18446
KF18446

Origin of Product

United States

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